molecular formula C23H28N2OS B4838109 3-allyl-2-(butylthio)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one

3-allyl-2-(butylthio)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one

Cat. No. B4838109
M. Wt: 380.5 g/mol
InChI Key: BTGDGDJMJBASNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-allyl-2-(butylthio)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development. The compound belongs to the class of spirocyclic compounds, which are known for their unique structures and diverse biological activities.

Scientific Research Applications

The unique structure of 3-allyl-2-(butylthio)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one makes it a promising candidate for drug development. The compound has been shown to exhibit anticancer, antifungal, and antibacterial activities in vitro. In addition, the compound has been found to have potential as a photosensitizer for photodynamic therapy, a treatment for cancer that uses light to activate a photosensitizing agent and selectively destroy cancer cells.

Mechanism of Action

The mechanism of action of 3-allyl-2-(butylthio)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one is not fully understood. However, it is believed that the compound exerts its biological activities through the inhibition of key enzymes or proteins involved in cancer cell growth, fungal cell wall synthesis, or bacterial cell wall synthesis.
Biochemical and Physiological Effects
Studies have shown that 3-allyl-2-(butylthio)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one exhibits low toxicity to normal cells and tissues, indicating its potential as a safe and effective therapeutic agent. The compound has also been found to induce apoptosis, or programmed cell death, in cancer cells, suggesting its potential as a cancer treatment. In addition, the compound has been shown to disrupt fungal cell wall synthesis and bacterial cell wall synthesis, leading to their death.

Advantages and Limitations for Lab Experiments

One advantage of using 3-allyl-2-(butylthio)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research and development of 3-allyl-2-(butylthio)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its synthesis method to increase yield and reduce cost. Additionally, future studies could focus on its potential applications in other areas, such as antiviral therapy or as a fluorescent probe for imaging.

properties

IUPAC Name

2-butylsulfanyl-3-prop-2-enylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2OS/c1-3-5-15-27-22-24-20-18-11-7-6-10-17(18)16-23(12-8-9-13-23)19(20)21(26)25(22)14-4-2/h4,6-7,10-11H,2-3,5,8-9,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTGDGDJMJBASNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC2=C(C(=O)N1CC=C)C3(CCCC3)CC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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